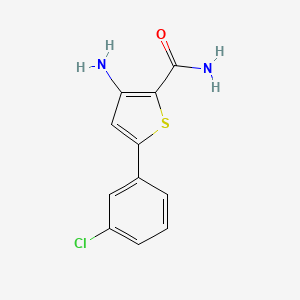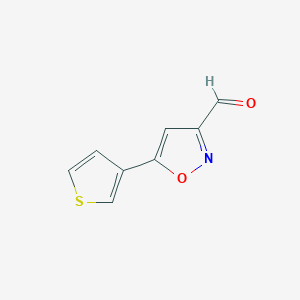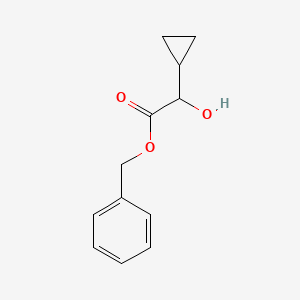
2-(1-amino-1-oxopropan-2-yl)-4-chloro-5-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-amino-1-oxopropan-2-yl)-4-chloro-5-fluorobenzoic acid is an organic compound with the molecular formula C10H9ClFNO3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-amino-1-oxopropan-2-yl)-4-chloro-5-fluorobenzoic acid typically involves multiple steps. One common method starts with the chlorination and fluorination of benzoic acid derivatives. The propionamide group is then introduced through an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-amino-1-oxopropan-2-yl)-4-chloro-5-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Amidation and Esterification: The propionamide group can participate in amidation and esterification reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(1-amino-1-oxopropan-2-yl)-4-chloro-5-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-amino-1-oxopropan-2-yl)-4-chloro-5-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The propionamide group may also play a role in the compound’s overall activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzoic Acid: A simpler derivative with only a fluoro substituent.
4-Chlorobenzoic Acid: Contains only a chloro substituent.
2-Fluorobenzoic Acid: An isomer with the fluoro group in a different position.
Uniqueness
2-(1-amino-1-oxopropan-2-yl)-4-chloro-5-fluorobenzoic acid is unique due to the presence of both chloro and fluoro substituents along with the propionamide group
Eigenschaften
Molekularformel |
C10H9ClFNO3 |
|---|---|
Molekulargewicht |
245.63 g/mol |
IUPAC-Name |
2-(1-amino-1-oxopropan-2-yl)-4-chloro-5-fluorobenzoic acid |
InChI |
InChI=1S/C10H9ClFNO3/c1-4(9(13)14)5-2-7(11)8(12)3-6(5)10(15)16/h2-4H,1H3,(H2,13,14)(H,15,16) |
InChI-Schlüssel |
KNWPLQDTOHMGDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1C(=O)O)F)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2,6-Diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethanol](/img/structure/B8337420.png)

![7-(3-Aminophenyl)-2-chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B8337427.png)







